

(2S)-SB02024: A Technical Guide to its Selectivity and Potency Against VPS34

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Compound of Interest

Compound Name: (2S)-SB02024

Cat. No.: B6233176

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Introduction

(2S)-SB02024 is a potent and selective small molecule inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34). As a critical regulator of the initiation of autophagy and endosomal trafficking, VPS34 has emerged as a promising therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of the selectivity and potency of **(2S)-SB02024** against VPS34, detailed experimental protocols for its characterization, and visualization of the key signaling pathways it modulates.

Potency and Selectivity of (2S)-SB02024

(2S)-SB02024 demonstrates high potency against VPS34 in both biochemical and cellular assays. Its selectivity is crucial for minimizing off-target effects and ensuring a focused therapeutic action.

Quantitative Potency Data

The inhibitory activity of **(2S)-SB02024** has been quantified using multiple assay formats, revealing nanomolar potency.

Assay Type	Target	IC50 (nM)	Cell Line/System	Reference
Biochemical (FRET-based)	VPS34	5	Recombinant	[1]
Cellular (NanoBRET™)	VPS34	5.7	HEK293T	[1]

Selectivity Profile

The design of SB02024 leverages unique features within the ATP-binding pocket of VPS34, specifically targeting the M682 and F684 residues, which contributes to its high selectivity over other lipid kinase family members[1]. While comprehensive quantitative data from a broad kinase panel is often presented in supplementary materials of publications, the available literature emphasizes its greater selectivity versus other lipid kinase family members[1]. A sequence alignment of the kinase domains of human PI3K isoforms highlights the structural basis for this selectivity[2].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of kinase inhibitors. The following sections describe the key experimental protocols used to characterize the potency and target engagement of **(2S)-SB02024**.

Biochemical Potency Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

TR-FRET assays are a common method for determining the biochemical potency of kinase inhibitors. The Lanthascreen™ and ADP-Glo™ assays are examples of such platforms.

Principle: These assays measure the inhibition of kinase activity by quantifying either the phosphorylation of a substrate or the amount of ADP produced. In a competitive binding format (like Lanthascreen™ Eu Kinase Binding Assay), a fluorescently labeled tracer that binds to the kinase's ATP pocket is displaced by the inhibitor, leading to a decrease in the FRET signal[3][4][5]. In an activity assay (like ADP-Glo™), the amount of ADP produced in the kinase reaction is

quantified via a luciferase-based reaction, where a decrease in signal corresponds to inhibition of the kinase[6][7].

Generalized Protocol (adapted from LanthaScreen™ and ADP-Glo™ methodologies):

- **Compound Preparation:** Prepare a serial dilution of **(2S)-SB02024** in DMSO and then dilute to the final concentration in the appropriate kinase assay buffer.
- **Kinase Reaction Setup:** In a 384-well plate, add the diluted **(2S)-SB02024** or vehicle control.
- Add the VPS34 enzyme and the lipid substrate (e.g., phosphatidylinositol).
- **Initiation:** Start the reaction by adding a solution containing ATP at a concentration near its K_m for VPS34.
- **Incubation:** Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
- **Detection (ADP-Glo™ method):**
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
- **Detection (TR-FRET method):**
 - Add a stop solution containing EDTA and a terbium- or europium-labeled antibody that recognizes the phosphorylated substrate or a fluorescent tracer that binds to the kinase.
 - Incubate for at least 30-60 minutes to allow for antibody binding or tracer displacement.
- **Data Acquisition:** Read the plate on a suitable plate reader (luminometer for ADP-Glo™, TR-FRET capable reader for LanthaScreen™).
- **Data Analysis:** Calculate the percent inhibition for each concentration of **(2S)-SB02024** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay measures the binding of a compound to its target protein within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (VPS34-NanoLuc®) and a fluorescently labeled tracer that binds to the target. A test compound, like **(2S)-SB02024**, competes with the tracer for binding to the target protein, resulting in a decrease in the BRET signal.

Detailed Protocol (adherent format):

- Cell Seeding (Day 1):
 - Transfect HEK293T cells with a vector encoding the VPS34-NanoLuc® fusion protein.
 - Seed the transfected cells into a white, tissue-culture treated 96-well or 384-well plate and incubate overnight.
- Assay (Day 2):
 - Prepare serial dilutions of **(2S)-SB02024** in Opti-MEM® I Reduced Serum Medium.
 - Prepare the NanoBRET™ Tracer solution in the same medium.
 - Add the tracer and the test compound to the cells.
 - Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
 - Equilibrate the plate to room temperature for approximately 15 minutes.
- Signal Detection:
 - Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM®.
 - Add this solution to the wells.

- Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
- Data Analysis:
 - Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
 - Determine the IC50 value by plotting the NanoBRET™ ratio against the concentration of **(2S)-SB02024** and fitting to a dose-response curve.

In Vivo Pharmacodynamic Assay (GFP-2xFYVE Puncta Quantification)

This assay measures the pharmacodynamic effect of **(2S)-SB02024** by quantifying the inhibition of VPS34 activity in vivo.

Principle: The FYVE domain specifically binds to phosphatidylinositol 3-phosphate (PI(3)P), the product of VPS34 kinase activity. A reporter construct consisting of two tandem FYVE domains fused to Green Fluorescent Protein (GFP-2xFYVE) localizes to PI(3)P-rich regions on endosomes and autophagosomes, appearing as fluorescent puncta. Inhibition of VPS34 by **(2S)-SB02024** reduces PI(3)P levels, leading to a decrease in the number and intensity of GFP-2xFYVE puncta.

Experimental Workflow:

- Animal Model: Use tumor-bearing mice with cells stably expressing the GFP-2xFYVE reporter (e.g., H1299-GFP-2xFYVE xenografts)[2].
- Compound Administration: Administer **(2S)-SB02024** orally to the mice at desired doses[8].
- Tissue Collection: At various time points after administration, collect tumor tissue.
- Immunohistochemistry:
 - Fix, embed, and section the tumor tissue.
 - Perform immunohistochemical staining using an anti-GFP antibody.

- Imaging and Quantification:
 - Acquire images of the stained tissue sections using a fluorescence microscope.
 - Quantify the number and intensity of GFP-positive puncta per cell or per area using image analysis software.
- Data Analysis: Compare the quantification of GFP-2xFYVE puncta in treated versus vehicle control groups to determine the extent and duration of VPS34 inhibition in vivo.

Signaling Pathways and Visualizations

(2S)-SB02024 impacts several critical cellular signaling pathways through its inhibition of VPS34.

VPS34 in Autophagy and Endosomal Trafficking

VPS34 exists in two main complexes with distinct functions: Complex I (containing ATG14L) is essential for the initiation of autophagy, while Complex II (containing UVRAG) is involved in the endosomal sorting pathway.

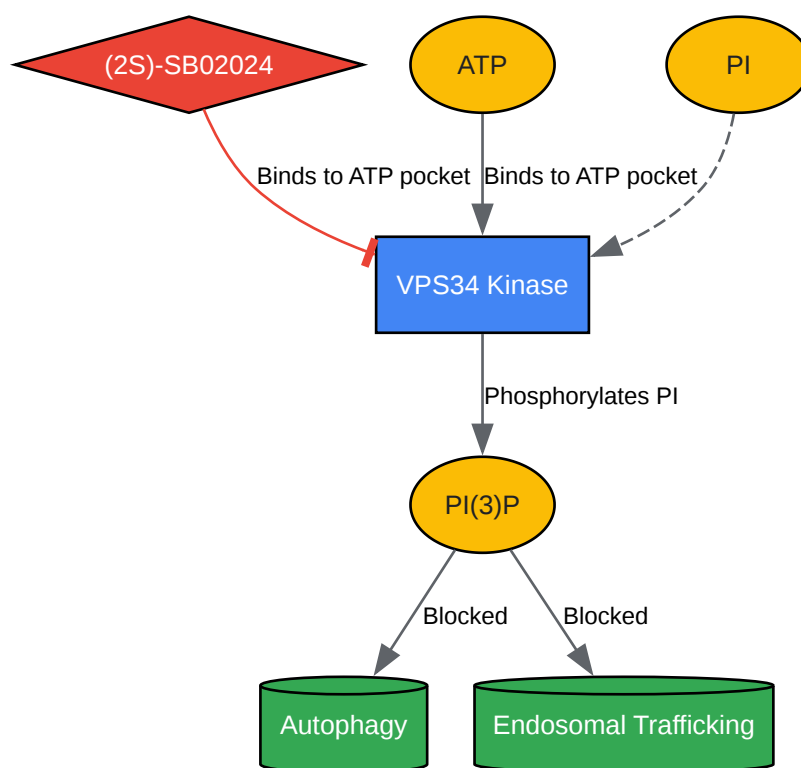


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Caption: VPS34 forms two distinct complexes regulating autophagy and endosomal trafficking.

Inhibition of VPS34 by (2S)-SB02024

(2S)-SB02024 acts as an ATP-competitive inhibitor, blocking the catalytic activity of VPS34 and thereby preventing the production of PI(3)P.

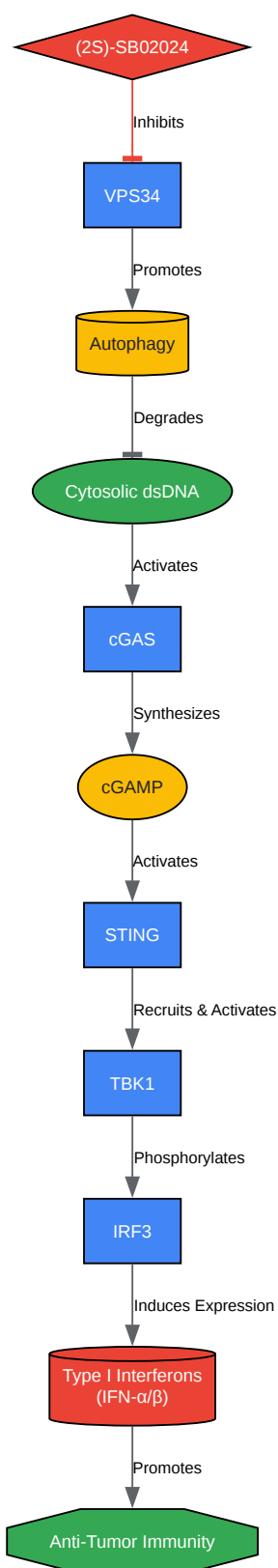


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Caption: **(2S)-SB02024** competitively inhibits the ATP-binding site of VPS34.

VPS34 Inhibition and cGAS-STING Pathway Activation

Inhibition of VPS34 has been shown to activate the cGAS-STING pathway, a key component of the innate immune system, leading to an anti-tumor immune response.



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Caption: Inhibition of VPS34-mediated autophagy leads to cGAS-STING pathway activation.

Conclusion

(2S)-SB02024 is a valuable research tool and a potential therapeutic agent due to its high potency and selectivity for VPS34. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound, facilitating further investigation into its mechanism of action and therapeutic applications. The ability of **(2S)-SB02024** to modulate fundamental cellular processes such as autophagy and to stimulate anti-tumor immunity underscores the importance of continued research in this area.

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